molecular formula C12H16BrNO2 B8153531 N-Isopropyl-2-(2-methoxy-4-bromophenyl)acetamide

N-Isopropyl-2-(2-methoxy-4-bromophenyl)acetamide

Cat. No.: B8153531
M. Wt: 286.16 g/mol
InChI Key: DDRLLCJBSLMBFE-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(2-methoxy-4-bromophenyl)acetamide is an organic compound that features a brominated aromatic ring and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-(2-methoxy-4-bromophenyl)acetamide typically involves the reaction of 2-methoxy-4-bromobenzoyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-(2-methoxy-4-bromophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of 2-hydroxy-4-bromophenylacetamide.

    Reduction: Formation of N-Isopropyl-2-(2-methoxyphenyl)acetamide.

    Substitution: Formation of N-Isopropyl-2-(2-methoxy-4-aminophenyl)acetamide or N-Isopropyl-2-(2-methoxy-4-hydroxyphenyl)acetamide.

Scientific Research Applications

N-Isopropyl-2-(2-methoxy-4-bromophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Isopropyl-2-(2-methoxy-4-bromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acetamide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-Isopropyl-2-(2-methoxyphenyl)acetamide: Lacks the bromine atom, which may result in different biological activities.

    N-Isopropyl-2-(2-hydroxy-4-bromophenyl)acetamide: Contains a hydroxyl group instead of a methoxy group, which can affect its chemical reactivity and biological properties.

    N-Isopropyl-2-(2-methoxy-4-aminophenyl)acetamide: Contains an amino group instead of a bromine atom, which can significantly alter its interactions with biological targets.

Uniqueness

N-Isopropyl-2-(2-methoxy-4-bromophenyl)acetamide is unique due to the presence of both a methoxy group and a bromine atom on the aromatic ring. This combination of functional groups can confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-bromo-2-methoxyphenyl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8(2)14-12(15)6-9-4-5-10(13)7-11(9)16-3/h4-5,7-8H,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRLLCJBSLMBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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